molecular formula C6H5NOS B1293946 2-(Isothiocyanatomethyl)furan CAS No. 4650-60-6

2-(Isothiocyanatomethyl)furan

Cat. No. B1293946
CAS RN: 4650-60-6
M. Wt: 139.18 g/mol
InChI Key: ICXYINJACKJQQV-UHFFFAOYSA-N
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Description

2-(Isothiocyanatomethyl)furan is a compound that can be used as a building block in the synthesis of various heterocyclic systems. It has potential applications in the development of compounds with biological activities, such as antimicrobial agents. The structure of 2-(Isothiocyanatomethyl)furan allows it to react with different nucleophilic reagents to produce a range of heterocyclic systems, including five- and six-membered rings .

Synthesis Analysis

The synthesis of heterocyclic systems from 2-(Isothiocyanatomethyl)furan involves its reaction with various nucleophiles. This process yields diverse heterocyclic compounds such as 1,2,4-triazoline, thiadiazolidine, quinazoline, benzothiazole, benzoxazole, benzimidazole, thiazolidine, and imidazolidine. The structures of these synthesized compounds are confirmed through microanalytical and spectral data . Additionally, the synthesis of related furan compounds has been explored, such as the multi-component synthesis of 2,2′-bifurans and 2-(thiophen-2-yl)furans, which involves a mixture of furan- or thiophene-2-carbonyl chloride, an isocyanide, and a dialkyl acetylenedicarboxylate .

Molecular Structure Analysis

The molecular structure of 2-(Isothiocyanatomethyl)furan and its derivatives can be characterized by various spectroscopic methods. For instance, the crystal structure of related furan derivatives has been analyzed, revealing intermolecular interactions such as hydrogen and halogen bonding, π–π stacking, and donor–acceptor interactions . Single-crystal X-ray analysis has been used to confirm the structure of bifurans and thiophen-2-ylfurans, which are related to the 2-(Isothiocyanatomethyl)furan scaffold .

Chemical Reactions Analysis

2-(Isothiocyanatomethyl)furan participates in reactions with nucleophiles to form various heterocyclic compounds. The reactivity of the isothiocyanate group is a key factor in these transformations. In related studies, the reactivity of furan derivatives has been explored, such as the addition reactions involving furan-2-carbonyl chloride and isocyanides, leading to the formation of Cl-substituted furan rings through a novel electrophilic aromatic substitution reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Isothiocyanatomethyl)furan derivatives are influenced by the nature of the heterocyclic systems formed. For example, the odor qualities and thresholds of mercapto furans synthesized from related furan compounds have been determined, indicating the impact of structural changes on sensory properties . In the context of materials science, the synthesis of biobased polyesters using furan derivatives as building blocks has been investigated, with the resulting polyesters exhibiting specific physical properties based on the methylene units in the dicarboxylic segments .

Scientific Research Applications

Pharmacological Properties

Research has explored the pharmacological effects of derivatives of 2-(Isothiocyanatomethyl)furan. Siwek et al. (2008) investigated compounds derived from this molecule for their antinociceptive properties in mice, revealing strong pain-relieving effects in a wide range of doses (Siwek et al., 2008).

Synthesis of Higher Monosaccharides

Casiraghi et al. (1990) demonstrated the use of a related compound, 2-(Trimethylsiloxy)furan, in the elongation of sugar aldehydes, which can be used to synthesize higher carbon sugars (Casiraghi et al., 1990).

Solar Cell Application

In the context of renewable energy, derivatives of 2-(Isothiocyanatomethyl)furan have been used in dye-sensitized solar cells. Kim et al. (2011) synthesized phenothiazine derivatives with furan as a conjugated linker, achieving a solar energy-to-electricity conversion efficiency of 6.58% (Kim et al., 2011).

Safety And Hazards

This compound is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

2-(isothiocyanatomethyl)furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NOS/c9-5-7-4-6-2-1-3-8-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXYINJACKJQQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90963599
Record name 2-(Isothiocyanatomethyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90963599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Isothiocyanatomethyl)furan

CAS RN

4650-60-6
Record name 2-(Isothiocyanatomethyl)furan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4650-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Furfuryl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004650606
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Isothiocyanatomethyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90963599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-furfuryl isothiocyanate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Furfurylamine (9.71 g) is added over 30 minutes to a stirred, cooled mixture of 8.84 g of NaOH, 20 ml of CH2Cl2, 15 ml of H2O and 7.5 ml of CS2. The mixture is stirred 55 minutes in the ice bath and 600 ml of 5.25% aqueous NaOCl solution is added over 1 hour and 45 minutes (temperature is maintained at 8° C. or less). After stirring 16 hours at 20° C., the reaction mixture is extracted three times with CH2Cl2 (total volume of combined CH2Cl2 extracts is 600 ml). The CH2Cl2 extract is washed with 2×100 ml of H2O, dried with Na2SO4 and evaporated to give 12.4 g of crude furfurylisothiocyanate.
Quantity
9.71 g
Type
reactant
Reaction Step One
Name
Quantity
8.84 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
7.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A 5.25% aqueous NaOCl solution (60 ml) is added to a stirred, cooled suspension of 1.9 g of ammonium furfuryldithiocarbamate in 20 ml of CH2Cl2 at such a rate that the temperature does not exceed 6° C. The mixture is stirred one hour at 20° C. and extracted with 3×50 ml of CH2Cl2. The combined extracts are washed with H2O (2×50 ml) dried (Na2SO2) and evaporated to afford 1.13 g of (81.2% yield) of crude furfurylisothiocyanate (NMR, IR are supportive of the structure).
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Name
ammonium furfuryldithiocarbamate
Quantity
1.9 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
H So, M Lee, C Kim - ChemistrySelect, 2020 - Wiley Online Library
A unique colorimetric chemosensor Hy‐bp based on thiosemicarbazide was prepared. Hy‐bp showed an obvious red‐shifted spectrum and unique color change from colorless to deep …
D Yun, JB Chae, H So, TN Do, KT Kim, Y Yi, MH Lim… - Dyes and …, 2020 - Elsevier
A novel ratiometric fluorescence sensor NCS ((E)-N-(furan-2-ylmethyl)-2-(2-hydroxybenzylidene)hydrazine-1-carbothioamide) was synthesized by a combination of furfuryl …
Number of citations: 10 www.sciencedirect.com
H So, H Lee, GD Lee, M Kim, MH Lim, KT Kim… - Journal of Industrial and …, 2020 - Elsevier
A thiourea-based fluorescent turn-off chemosensor FHC was developed for recognizing hypochlorite. With the addition of hypochlorite to FHC, FHC displayed a specific desulfurization …
Number of citations: 18 www.sciencedirect.com
JR Mays, RL Weller Roska, S Sarfaraz… - …, 2008 - Wiley Online Library
Isothiocyanates (ITCs) are one of the many classes of breakdown products of glucosinolates found in crucifers such as broccoli and are thought to be partially responsible for the …
VPRK Putta, N Vodnala, R Gujjarappa… - The Journal of …, 2019 - ACS Publications
A reagent-controlled chemoselective process has been devised for the synthesis of 4H-1,3-benzoxazines and related biologically important heterocycles in high yields under mild …
Number of citations: 15 pubs.acs.org
ZY Li, HZ Ma, C Han, HT Xi, Q Meng, X Chen… - Synthesis, 2013 - thieme-connect.com
A facile and efficient synthesis of isothiocyanates from amines is described. This method involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium …
Number of citations: 33 www.thieme-connect.com
KK Gnanasekaran - 2017 - search.proquest.com
The first project of this work involved the synthesis flexible heteroarotinoids for anti-cancer activity. Flexible Heteroarotinoids (Flex-Hets) are a class of substituted di-aryl compounds that …
Number of citations: 3 search.proquest.com
HJ Rong, T Chen, ZG Xu, TD Su, Y Shang, YQ Wang… - Tetrahedron …, 2021 - Elsevier
Isothiocyanates were synthesized by reactions between primary amines and CS 2 in the presence of 4-dimethylaminopyridine as a catalyst and tert-butyl hydroperoxide as an oxidant. …
Number of citations: 8 www.sciencedirect.com
KJ Frankowski, T Brust, KM Lovell, E Yoo… - Medicinal Chemistry …, 2021 - Springer
Select triazole-based small molecules possess potent and selective kappa opioid receptor (KOR) agonism. Here, we designed twenty new analogs to investigate the structure–activity …
Number of citations: 3 link.springer.com

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